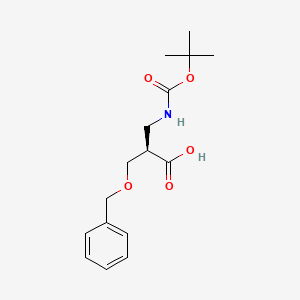

Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid

説明

“®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis as an Nα-amino protecting group . The Boc group is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Synthesis Analysis

The synthesis of compounds containing the tert-butoxycarbonyl (Boc) group can be achieved using various methods. One such method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes . This method allows for the direct introduction of the Boc group into a variety of organic compounds .Molecular Structure Analysis

The molecular structure of “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” is complex due to the presence of the Boc group. The Boc group is a bulky group that can elicit a unique reactivity pattern . This reactivity is due to the crowded nature of the Boc group, which can have implications in chemical transformations .Chemical Reactions Analysis

The Boc group in “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” plays a significant role in its chemical reactions. The unique reactivity pattern of the Boc group is highlighted by its characteristic applications, starting from its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways .Physical and Chemical Properties Analysis

The physical and chemical properties of “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” are influenced by the presence of the Boc group. The Boc group is a bulky group that can affect the reactivity of the compound .科学的研究の応用

Synthesis and Chemical Properties

Scientific research has extensively covered the synthesis and chemical properties of compounds with structures similar to “(R)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid”. The focus is often on developing novel synthetic methods that enhance the yield, purity, and functionalization of such compounds for various applications, including materials science, catalysis, and as intermediates in organic synthesis (Pellissier, 2011). These studies provide insights into how chemical reactions can be optimized to produce specific compounds efficiently.

Biodegradation and Environmental Fate

Compounds related to ethers and esters, including “(R)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid”, have been studied for their biodegradation and environmental fate. Research on the biodegradation of ethyl tert-butyl ether (ETBE), for example, summarizes the microbial degradation pathways and the role of specific microorganisms in breaking down such compounds in soil and groundwater (Thornton et al., 2020). These studies are crucial for understanding how chemical compounds interact with the environment and the potential risks or benefits they may pose.

Antioxidant and Antimicrobial Activities

Research on natural carboxylic acids and their derivatives, including compounds with similar structures to the query, has shown significant antioxidant, antimicrobial, and cytotoxic activities. These activities are often linked to the compound's structure, such as the number of hydroxyl groups and conjugated bonds, which can influence its biological effects (Godlewska-Żyłkiewicz et al., 2020). Such research suggests potential applications in developing new therapeutic agents or additives for food preservation.

Potential Therapeutic Applications

While direct applications of “(R)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” were not identified, related research points towards the exploration of similar compounds for therapeutic uses. Studies have explored the use of various synthetic and natural compounds in cancer treatment, highlighting the importance of functional groups and molecular structure in determining their efficacy and potential as drug candidates (Zhang et al., 2021).

作用機序

Target of Action

The primary target of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is the amino group in various compounds, including natural products, amino acids, and peptides . The compound acts as a protecting group for these amino groups during synthetic organic transformations .

Mode of Action

Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid, also known as a Boc-protected amino compound, interacts with its targets by masking the amino group . This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases, making it a preferred choice in amino protection .

Biochemical Pathways

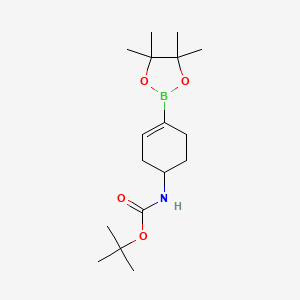

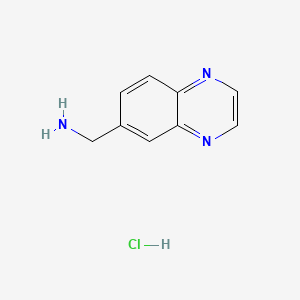

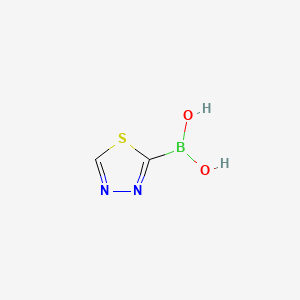

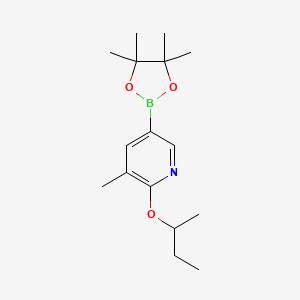

The compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The Boc group’s stability allows it to withstand the mild and functional group tolerant reaction conditions of the SM coupling .

Pharmacokinetics

The pharmacokinetic properties of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid are largely dependent on the specific conditions under which it is used. For instance, the compound’s stability allows it to withstand various conditions, making it suitable for use in different environments .

Result of Action

The primary result of the action of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is the protection of the amino group in various compounds. This enables selective bond formation while minimizing competing reactions with reactive functional groups . The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis makes it a preferred choice in amino protection .

Action Environment

The action, efficacy, and stability of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid are influenced by various environmental factors. For instance, the compound can be used under either aqueous or anhydrous conditions . Additionally, the compound’s stability allows it to withstand various conditions, making it suitable for use in different environments .

将来の方向性

The use of the Boc group in compounds like “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” has potential applications in biocatalytic processes . The unique reactivity pattern of the Boc group, along with its implications in biosynthetic and biodegradation pathways, suggests potential future directions in synthetic organic chemistry .

特性

IUPAC Name |

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-13(14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHSAIMUACRCDK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](COCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719287 | |

| Record name | (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287146-61-5 | |

| Record name | (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B596368.png)

![octahydro-1H-cyclopenta[c]pyridine-3,6-dione](/img/structure/B596379.png)

![N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine](/img/structure/B596387.png)